1-(Quinolin-4-yl)ethanone

Regioselective reduction Heterocyclic chemistry Synthetic methodology

1-(Quinolin-4-yl)ethanone (4-acetylquinoline, CAS 60814-30-4) is a quinoline derivative bearing an acetyl substituent at the C-4 position of the bicyclic heteroaromatic ring system (molecular formula C₁₁H₉NO, molecular weight 171.20 g/mol). Unlike the more extensively studied 2-acetyl and 3-acetyl regioisomers, the C-4 acetyl group occupies a position that couples the electronic influence of the quinoline nitrogen with unique steric and reactivity profiles, making this compound a strategically differentiated synthetic intermediate for constructing 4-substituted quinoline scaffolds that are inaccessible via isomeric starting materials.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 60814-30-4
Cat. No. B1313561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinolin-4-yl)ethanone
CAS60814-30-4
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=NC2=CC=CC=C12
InChIInChI=1S/C11H9NO/c1-8(13)9-6-7-12-11-5-3-2-4-10(9)11/h2-7H,1H3
InChIKeyZHNCGFVDSCRVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Quinolin-4-yl)ethanone (CAS 60814-30-4): A Regiospecific C-4 Acetyl Quinoline Building Block for Heterocyclic Synthesis


1-(Quinolin-4-yl)ethanone (4-acetylquinoline, CAS 60814-30-4) is a quinoline derivative bearing an acetyl substituent at the C-4 position of the bicyclic heteroaromatic ring system (molecular formula C₁₁H₉NO, molecular weight 171.20 g/mol) . Unlike the more extensively studied 2-acetyl and 3-acetyl regioisomers, the C-4 acetyl group occupies a position that couples the electronic influence of the quinoline nitrogen with unique steric and reactivity profiles, making this compound a strategically differentiated synthetic intermediate for constructing 4-substituted quinoline scaffolds that are inaccessible via isomeric starting materials [1][2].

Why 1-(Quinolin-4-yl)ethanone Cannot Be Replaced by 2-Acetyl or 3-Acetyl Quinoline in Regiospecific Synthesis


The position of the acetyl group on the quinoline nucleus is not a trivial substitution variable—it dictates both the electronic landscape of the heterocycle and the available chemical transformations. Direct comparative reduction studies demonstrate that 2-, 3-, and 4-acetylquinolines produce fundamentally different product profiles when subjected to identical conditions (triethylammonium formate), with the 4-isomer generating products II–VI that are distinct from those obtained from the 2- and 3-isomers [1]. Furthermore, the 4-acetylquinoline scaffold serves as the essential precursor for the 4-quinolylmethyl (4-QUI) protecting group, a benzyl-type carboxyl protecting group that exploits the enhanced reactivity of the 4-substituted quinoline system relative to 1- or 2-naphthylmethyl analogues in palladium-catalyzed hydrogenolysis [2]. Simply substituting a 2-acetyl or 3-acetyl quinoline in a synthetic route designed for the C-4 regioisomer will yield either no reaction or entirely different products.

Quantitative Differentiation Evidence for 1-(Quinolin-4-yl)ethanone Versus Regioisomeric Acetylquinolines


Regioisomeric Reduction Outcome Comparison: 4-Acetylquinoline vs. 2- and 3-Acetylquinolines Under Identical Conditions

In a direct head-to-head comparison, 4-acetylquinoline (Ic) was reduced alongside 2-acetylquinoline (Ia) and 3-acetylquinoline (Ib) using triethylammonium formate under identical conditions. The reduction affected both the pyridine ring of the quinoline nucleus and the carbonyl group, yielding distinct product suites (II–VI) that differed depending on the acetyl position [1]. The 4-isomer uniquely affected the pyridine ring reduction pathway, demonstrating that the C-4 position is not interchangeable with C-2 or C-3 in reductive transformations.

Regioselective reduction Heterocyclic chemistry Synthetic methodology

Synthetic Yield Comparison: Grignard Route to 4-Acetylquinoline vs. Alternative Pathways

4-Acetylquinoline can be synthesized via reaction of methylmagnesium bromide with the corresponding quinoline precursor, achieving yields of approximately 68% . An alternative route employing 4-ethynylquinoline as starting material delivers yields up to 77% . By comparison, the synthesis of 1-(3-quinolyl)ethyl acetate (the 3-isomer precursor) via lithium-halogen exchange followed by acetaldehyde treatment and acetylation proceeds with only 7.5% yield, and the intermediate 1-(3-quinolyl)ethanol was obtained in less than 50% yield with purification difficulties [1]. This represents a 9- to 10-fold yield advantage for the 4-acetyl regioisomer over the corresponding 3-substituted analogue when accessing acetylquinoline building blocks.

Grignard reaction Acylation Synthetic yield

Physicochemical Property Differentiation: LogP, Density, and Boiling Point of 4-Acetylquinoline vs. Regioisomers

4-Acetylquinoline exhibits a computed LogP of 2.44, a density of 1.154 g/cm³, and a boiling point of 312.1°C at 760 mmHg [1]. These physicochemical parameters are regioisomer-dependent; the acetyl position (C-2, C-3, or C-4) alters molecular polarity, dipole moment, and intermolecular interactions, resulting in measurably different chromatographic retention behavior and partitioning properties [2]. The LogP of 2.44 indicates moderate lipophilicity suitable for both organic-phase reactions and potential biological membrane permeability, while the density of 1.154 g/cm³ reflects the compact molecular packing arising from the C-4 substitution pattern.

Lipophilicity Chromatographic behavior Physicochemical profiling

Unique Role as Precursor for the 4-Quinolylmethyl (4-QUI) Carboxyl Protecting Group

4-Acetylquinoline serves as the essential starting material for generating the 4-quinolylmethyl (4-QUI) protecting group, a benzyl-type protecting group for carboxylic acids that is removed by homogeneous palladium-catalyzed hydrogenolysis using formate anion [1][2]. Critically, the 4-QUI ester is more reactive than the analogous 1- or 2-naphthylmethyl esters under deprotection conditions [2]. The deprotection conditions are compatible with reducible functional groups including aromatic bromo, alkene, aldehyde, ketone, nitrile, and both ethyl and benzyl esters—a selectivity profile that distinguishes 4-QUI from conventional benzyl-based protecting groups [1]. The 2-acetyl and 3-acetyl isomers cannot generate this specific protecting group architecture due to the requirement for the quinolylmethyl attachment at the C-4 position.

Protecting group chemistry Palladium catalysis Carboxylic acid protection

Vendor Purity and Pricing Differentiation for 1-(Quinolin-4-yl)ethanone

Commercially sourced 1-(quinolin-4-yl)ethanone is available at purities of 95% (AKSci, CheMenu) and 98% (CymitQuimica, Beyotime) from multiple independent suppliers . Pricing for 98% purity material ranges from approximately €170/100mg to €928/1g depending on supplier, with delivery timelines of approximately 13–29 days . This multi-vendor availability at defined purity grades provides procurement flexibility and price benchmarking that is not uniformly available for all regioisomeric acetylquinolines; 3-acetylquinoline (CAS 33021-53-3) is listed primarily as a research chemical with fewer commercial sources .

Chemical procurement Purity specification Supply chain

High-Value Application Scenarios for 1-(Quinolin-4-yl)ethanone Based on Quantitative Differentiation Evidence


Synthesis of 4-Vinylquinoline via Wittig Olefination of 4-Acetylquinoline

4-Acetylquinoline is the key intermediate for preparing 4-vinylquinoline through Wittig reaction with methyl triphenylphosphonium ylide in dimethyl sulfoxide, a transformation that exploits the unique reactivity of the C-4 acetyl group . This synthetic route is regiochemically specific to the 4-acetyl isomer—the corresponding 2-acetyl or 3-acetyl isomers would generate structurally different vinylquinoline products with distinct applications in polymer chemistry and materials science. The 4-acetylquinoline carbonyl group also participates in Claisen-Schmidt condensations to yield quinoline-substituted chalcones, a class of compounds with documented antimalarial and anticancer screening applications [3].

Implementation of the 4-Quinolylmethyl (4-QUI) Orthogonal Protecting Group Strategy in Multi-Step Synthesis

Researchers executing complex total syntheses requiring orthogonal carboxyl protection should select 4-acetylquinoline as the precursor to generate 4-QUI esters. The 4-QUI group is removed under mild palladium-catalyzed hydrogenolysis conditions that preserve at least seven classes of reducible functional groups (aromatic bromo, alkene, aldehyde, ketone, nitrile, ethyl ester, benzyl ester), providing a distinct orthogonality advantage over conventional benzyl ester protection . The enhanced reactivity of 4-QUI esters relative to 1- and 2-naphthylmethyl analogues [3] allows for selective deprotection in the presence of other arylmethyl protecting groups, a capability that is structurally impossible to achieve using 2-acetyl or 3-acetyl quinoline starting materials.

Palladium-Catalyzed Cross-Coupling Library Synthesis Using 4-Acetylquinoline as a Regiospecific Scaffold

4-Acetylquinoline serves as a regiospecific entry point for constructing 4-substituted quinoline libraries via palladium-catalyzed coupling reactions (Stille, Negishi, Heck, and Suzuki couplings), as demonstrated in the systematic methodology developed by Legros et al. . The unambiguous C-4 substitution pattern eliminates the regiochemical ambiguity that plagues direct electrophilic substitution of unsubstituted quinoline (which typically produces mixtures of C-2 and C-4 isomers). For medicinal chemistry programs exploring quinoline-based kinase inhibitors, GPCR antagonists, or antimicrobial agents, the use of 4-acetylquinoline as a building block ensures regiospecific diversification at the C-4 position without isomeric contamination [3].

Reductive Derivatization for Regiospecific 4-Substituted Tetrahydroquinoline Synthesis

The distinct reduction behavior of 4-acetylquinoline relative to its 2- and 3-isomers, as established by Kocián and Ferles , makes this compound the preferred starting material for synthesizing 4-substituted 1,2,3,4-tetrahydroquinoline derivatives. These partially saturated quinoline scaffolds are privileged structures in alkaloid natural product synthesis and medicinal chemistry. The reduction pathway of 4-acetylquinoline affects both the pyridine ring and carbonyl group in a manner that is position-specific—procuring the correct regioisomer is therefore not optional but essential for obtaining the desired tetrahydroquinoline product class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Quinolin-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.